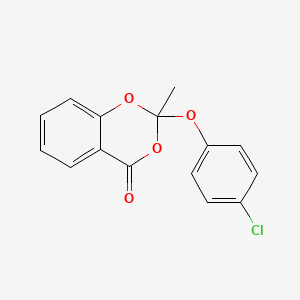
2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound with a complex structure that includes a chlorophenoxy group and a benzodioxinone ring
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product . The reaction conditions are usually mild, with temperatures ranging from 0°C to the reflux temperature of the reaction materials.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or inorganic peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation: The compound can undergo acylation reactions to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of certain polymers and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one can be compared with other similar compounds such as:
(4-Chlorophenoxy)acetic acid: This compound is also a chlorophenoxy derivative but has different applications and properties.
2-Methyl-4-chlorophenoxyacetic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
52602-11-6 |
|---|---|
Molecular Formula |
C15H11ClO4 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C15H11ClO4/c1-15(18-11-8-6-10(16)7-9-11)19-13-5-3-2-4-12(13)14(17)20-15/h2-9H,1H3 |
InChI Key |
BDTVKIASDODGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















